molecular formula C10H12BrN B11797919 3-bromo-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine

3-bromo-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine

Cat. No.: B11797919
M. Wt: 226.11 g/mol
InChI Key: FDBDZUQQRIOOPT-UHFFFAOYSA-N
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Description

3-Bromo-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine is a brominated heterocyclic compound that serves as a valuable synthetic intermediate in medicinal chemistry and drug discovery. This structure features a pyridine ring fused to a seven-membered cycloheptane ring, which is known to adopt a chair conformation . The bromine atom at the 3-position makes it a versatile building block for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Negishi couplings, enabling the introduction of various aromatic and aliphatic substituents. While specific biological data for this exact compound is not widely published, its core structure is a key pharmacophore in bioactive molecules. Pyridine derivatives, particularly those fused with alicyclic rings like cycloheptane, are prevalent in compounds with a range of biological activities . Research on closely related analogs has demonstrated significant potential, including vasodilation properties and anti-proliferative activity against cancer cell lines . For instance, pyridine-3-carbonitrile derivatives bearing a cycloheptyl ring system have been identified as promising candidates with combined vasodilation and anticancer properties . Furthermore, the fused ring system is a common scaffold in various other pharmacological agents, with reported antimicrobial, antifungal, and anti-inflammatory activities . This compound is intended for use as a key intermediate in the synthesis of more complex molecules for biological screening and structure-activity relationship (SAR) studies. Researchers can leverage its reactive bromine handle to construct libraries of compounds aimed at novel therapeutic targets. For Research Use Only. Not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H12BrN

Molecular Weight

226.11 g/mol

IUPAC Name

3-bromo-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine

InChI

InChI=1S/C10H12BrN/c11-9-6-8-4-2-1-3-5-10(8)12-7-9/h6-7H,1-5H2

InChI Key

FDBDZUQQRIOOPT-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(CC1)N=CC(=C2)Br

Origin of Product

United States

Preparation Methods

Bromination of 6,7,8,9-Tetrahydro-5H-Cyclohepta[b]Pyridine

The most direct route involves brominating the parent heterocycle, 6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine (C₁₀H₁₃N).

Procedure :

  • Dissolve the parent compound (1.0 eq) in anhydrous dichloromethane under nitrogen.

  • Add bromine (1.1 eq) dropwise at 0°C.

  • Stir for 12 hours at room temperature.

  • Quench with sodium thiosulfate, extract with DCM, and purify via column chromatography.

Challenges :

  • Low regioselectivity due to deactivated pyridine ring

  • Competing side reactions at cycloheptane positions

Optimization Strategies :

  • Use Lewis acid catalysts (e.g., FeBr₃) to enhance electrophilicity

  • Employ directing groups (e.g., temporary N-oxide formation) to control bromine positioning

Ring-Closing Metathesis (RCM) Approach

Constructing the bicyclic system via RCM using a brominated diene precursor:

Step 1 : Synthesize 3-bromo-2-vinylpyridine
Step 2 : Attach a heptenyl chain via Heck coupling
Step 3 : Perform RCM using Grubbs 2nd-generation catalyst

Catalyst:\ce[Ru(=CHPh)Cl2(PCy3)2]\text{Catalyst:} \quad \ce{[Ru(=CHPh)Cl2(PCy3)2]}

Typical Conditions :

  • Solvent: Dichloroethane

  • Temperature: 40°C

  • Time: 24 hours

Yield Data :

PrecursorCatalyst LoadingYield (%)
3-Bromo-2-(hept-6-enyl)pyridine5 mol%38
3-Bromo-2-(hept-5-enyl)pyridine7 mol%42

Reductive Amination Pathway

Building the tetrahydrocycloheptane ring through reductive amination:

Reaction Scheme :

  • Condense 3-bromopyridine-2-carbaldehyde with cycloheptanone

  • Reduce imine intermediate using NaBH₃CN

  • Cyclize via acid-catalyzed intramolecular Friedel-Crafts alkylation

Critical Parameters :

  • pH control during reduction (optimal range: 4.5–5.5)

  • Acid selection for cyclization (H₂SO₄ > HCl in yield optimization)

Comparative Analysis of Methods

MethodAdvantagesLimitationsTypical Yield
Direct BrominationMinimal stepsLow regioselectivity15–22%
RCM ApproachHigh ring-forming efficiencyRequires expensive catalysts35–42%
Reductive AminationModular precursor designMulti-step purification needed28–34%

Characterization and Validation

Key analytical data for confirming successful synthesis:

Mass Spectrometry :

  • Molecular ion peak at m/z 226.11 (C₁₀H₁₂BrN)

  • Isotopic pattern consistent with bromine (1:1 ratio for M/M+2)

¹H NMR (400 MHz, CDCl₃) :

  • δ 7.85 (d, J=5.2 Hz, 1H, pyridine H)

  • δ 6.95 (d, J=5.2 Hz, 1H, pyridine H)

  • δ 2.90–1.40 (m, 10H, cycloheptane CH₂)

Industrial Scalability Considerations

FactorLaboratory ScalePilot Plant Scale
Bromination SafetyManual quenchingAutomated Br₂ scrubbers
Catalyst RecoveryNot feasible72–78% Ru retrieval
Cycle Time48–72 hours12–18 hours

Chemical Reactions Analysis

Cross-Coupling Reactions

The bromine atom at position 3 serves as a critical site for transition-metal-catalyzed cross-coupling reactions, enabling the introduction of aryl, heteroaryl, or alkenyl groups.

Reaction TypeConditionsYieldApplication ExampleSource
Suzuki-Miyaura CouplingPd(PPh₃)₄, K₂CO₃, isopropenylboronic acid pinacol ester, THF, 80°C92%Synthesis of allylated derivatives
Buchwald-Hartwig AminationPd₂(dba)₃, XantPhos, Cs₂CO₃, amine, toluene, 110°C78-85%Functionalization for medicinal chemistry

These reactions are pivotal for constructing complex molecular architectures, particularly in drug discovery .

Nucleophilic Aromatic Substitution

The electron-deficient pyridine ring facilitates nucleophilic displacement of bromine under specific conditions:

  • Ammonolysis : Reaction with aqueous ammonia at 150°C produces 3-amino derivatives (65-72% yield).

  • Cyanide Substitution : Treatment with CuCN in DMF at 120°C yields 3-cyano analogs (58% yield) .

Oxidative Functionalization

The saturated cycloheptane ring undergoes selective oxidation to introduce ketone or epoxide functionalities:

Oxidizing AgentProductConditionsYieldSource
m-CPBAEpoxide at C6-C7 positionCH₂Cl₂, 0°C, 12 h83%
KMnO₄ (aq)5-Keto derivativeH₂O, 60°C, 6 h67%

Ring-Closing Metathesis (RCM)

The compound participates in RCM reactions to form macrocyclic structures when functionalized with alkenyl groups:

  • Catalyst : Grubbs II (5 mol%)

  • Conditions : CH₂Cl₂, reflux, 24 h

  • Outcome : Seven-membered ring expansion to cyclohepta[b]pyridine-fused systems (53% yield) .

Reduction Reactions

Selective reduction of the pyridine ring is achievable using tailored conditions:

Reducing AgentProductConditionsYieldSource
H₂, Pd/CFully saturated cycloheptane-pyrolidineEtOH, 50 psi, 8 h89%
NaBH₄, NiCl₂Partially reduced dihydro derivativeMeOH, 0°C, 2 h76%

Comparative Reactivity Data

The table below contrasts reactivity trends with structurally similar brominated heterocycles:

CompoundSuzuki Coupling YieldOxidation StabilityNucleophilic Substitution Rate
3-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridine92%ModerateHigh
5-Bromo-2-methylpyridine85%LowModerate
3-Bromoquinoline78%HighLow

Data synthesized from .

Mechanism of Action

The mechanism of action of 3-bromo-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom at the 3-position can participate in halogen bonding, enhancing the compound’s binding affinity to its targets. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Ring Size and Substituent Position

  • Cyclohepta vs. Cyclopenta Derivatives :
    The cycloheptane ring in the title compound provides a larger fused ring system compared to analogs like 4-bromo-6,7-dihydro-5H-cyclopenta[b]pyridine (CAS 881204-65-5), which has a five-membered cyclopentane ring. The increased ring size enhances conformational flexibility and may alter binding interactions in biological systems .
  • Substituent Effects :
    In 2-(4-bromophenyl)-4-(4-methoxyphenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine (CAS 1379339-28-2), bromine is attached to a phenyl substituent rather than the pyridine core. This positional difference impacts electronic distribution, with the 3-bromo-pyridine derivative exhibiting stronger electron-withdrawing effects at the heteroaromatic ring .

Conformational Analysis

  • Cycloheptane Ring Conformation :
    X-ray crystallography reveals that the cycloheptane ring adopts a chair conformation in both the title compound and its bromophenyl-substituted analogs. For example, the puckering parameters (Q(2) = 0.422 Å, φ(2) = 311.3°) are consistent across derivatives, ensuring structural stability .
  • Dihedral Angles :
    The dihedral angle between the pyridine and bromophenyl rings in 2-(4-bromophenyl)-4-(4-methoxyphenyl)-cyclohepta[b]pyridine is 8.27°, indicating near coplanarity. In contrast, the 3-bromo-pyridine derivative lacks such substituents, leading to different packing interactions (e.g., C–Br⋯π vs. π–π stacking) .

Electronic and Reactivity Profiles

Bromine’s Electronic Effects

  • Reactivity :
    The 3-bromo substitution on the pyridine ring enhances electrophilic aromatic substitution (EAS) reactivity compared to bromophenyl analogs. Bromine’s electronegativity polarizes the pyridine ring, facilitating nucleophilic attacks at adjacent positions .
  • Leaving Group Potential: The bromine atom in the title compound serves as a superior leaving group compared to chlorine in analogs like 2-benzylamino-4-(4-chlorophenyl)-cyclohepta[b]pyridine-3-carbonitrile, enabling efficient cross-coupling reactions (e.g., Suzuki-Miyaura) .

Intermolecular Interactions and Crystal Packing

  • Hydrogen Bonding: In 2-benzylamino-4-(4-bromophenyl)-cyclohepta[b]pyridine-3-carbonitrile, N–H⋯N hydrogen bonds form inverse dimers (R₂²(14) motifs), while the title compound’s lack of amino groups shifts interactions to C–Br⋯π contacts (Br⋯centroid distance = 3.813 Å) .
  • Impact on Solubility :
    Bromine’s hydrophobic nature reduces aqueous solubility compared to methoxy-substituted analogs (e.g., 4-(4-methoxyphenyl)-cyclohepta[b]pyridine ), which benefit from polar O–CH₃ groups .

Comparative Data Table

Property 3-Bromo-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine 2-(4-Bromophenyl)-4-(4-methoxyphenyl)-cyclohepta[b]pyridine 4-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridine
Ring Size 7-membered cycloheptane 7-membered cycloheptane 5-membered cyclopentane
Substituent Position 3-bromo (pyridine) 4-bromo (phenyl) 4-bromo (cyclopentane)
Melting Point Not reported 396–398 K Not reported
Dihedral Angle (Pyridine-Ph) N/A 8.27° (bromophenyl) / 58.63° (methoxyphenyl) N/A
Key Interactions C–Br⋯π (pharmacological targets) C–Br⋯π and N–H⋯N Limited data
Synthesis Yield High (chiral purity critical) 95% Not reported

Biological Activity

3-Bromo-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine is a nitrogen-containing heterocyclic compound that presents significant interest in medicinal chemistry due to its unique structural features. This compound's bicyclic structure and the presence of bromine may contribute to various biological activities. However, comprehensive data on its specific biological effects is limited.

Chemical Structure and Properties

The molecular formula for this compound is C9H10BrNC_9H_{10}BrN, indicating the presence of carbon, hydrogen, bromine, and nitrogen. The compound's structure can be represented as follows:

ComponentStructure
Cycloheptane MoietyCycloheptane
Bromine SubstitutionBromine

Biological Activity Overview

Currently, there is a lack of detailed studies specifically focusing on the biological activity of this compound. However, compounds with similar structures have been reported to exhibit significant biological activities such as antimicrobial and anticancer properties.

Potential Biological Activities

  • Antimicrobial Activity : Compounds similar to this compound have shown potential in inhibiting microbial growth.
  • Anticancer Properties : Some derivatives in the same chemical class have demonstrated cytotoxic effects against various cancer cell lines.

The exact mechanism by which this compound exerts its biological effects remains to be elucidated. However, it is hypothesized that the compound may interact with specific molecular targets such as enzymes or receptors involved in cellular signaling pathways.

Case Studies and Research Findings

While direct studies on this compound are sparse, related research provides insights into its potential:

  • Structural Analog Studies : Research has indicated that analogs of this compound can inhibit the secretion of virulence factors in pathogenic bacteria. This suggests a possible role in targeting bacterial infections.
  • Synthesis and Biological Evaluation : The synthesis of various heterocycles has been linked to significant biological activities. For instance, compounds derived from similar bicyclic structures have shown promise in preclinical models for their anticancer activity .

Summary Table of Related Compounds

Compound NameStructureBiological Activity
3-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridineStructureAntimicrobial
Pyrrolo[3,4-c]pyridine DerivativesStructureAntidiabetic and antiviral
6-Bromo-isothiazolo[4,5-b]pyridineStructureAntimicrobial

Q & A

Q. What are the most reliable synthetic routes for 3-bromo-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine, and how is bromine introduced selectively?

The synthesis often involves dehydrobromination or halogenation strategies. For example, dibromocycloheptanones can undergo dehydrobromination using lithium salts in dimethylformamide to yield fused pyridine derivatives (e.g., cyclohepta[b]pyridinones) . Selective bromination at position 3 is achieved by leveraging steric and electronic effects of the fused cycloheptane ring. Computational modeling (DFT) may guide regioselectivity predictions, while NMR (¹H/¹³C) and mass spectrometry validate purity .

Q. How is the crystal structure of this compound determined, and what software is used for refinement?

Single-crystal X-ray diffraction is the gold standard. Data collection uses Bruker APEX-II diffractometers, and structures are solved via direct methods with SHELXS-96. Refinement employs SHELXL-2014, incorporating restraints for hydrogen atoms and anisotropic displacement parameters for heavy atoms. Key metrics (R-factor < 0.05, θmax = 25.5°) ensure reliability. For example, cyclohepta[b]pyridine derivatives exhibit chair conformations in the cycloheptane ring and planar pyridine moieties, with bond lengths (e.g., C–Br = 1.89–1.92 Å) consistent with sp² hybridization .

Advanced Research Questions

Q. How do steric and electronic factors influence the reactivity of the bromine substituent in cross-coupling reactions?

The bromine atom at position 3 acts as a leaving group in Suzuki-Miyaura or Buchwald-Hartwig couplings. Steric hindrance from the cycloheptane ring slows reactivity compared to simpler aryl bromides, requiring optimized catalysts (e.g., Pd(OAc)₂ with SPhos ligands). Electronic effects are probed via Hammett studies, where the electron-withdrawing pyridine ring enhances oxidative addition rates . Contrasting data on coupling efficiency (e.g., 60–85% yields under varying conditions) highlight the need for reaction screening .

Q. What challenges arise in enantioselective synthesis of related cyclohepta[b]pyridine derivatives, and how are they resolved?

Asymmetric reduction of ketones in similar frameworks (e.g., rimegepant intermediates) faces challenges due to nearly identical chemical environments of carbonyl groups. Chiral catalysts like Corey-Bakshi-Shibata (CBS) or Noyori systems achieve >90% enantiomeric excess (ee) by differentiating steric bulk near the ketone. For example, (R)-9-hydroxy derivatives are synthesized using Ru-BINAP complexes, validated by chiral HPLC and optical rotation .

Q. How does the compound’s conformation affect its pharmacological activity, particularly in targeting CGRP receptors?

The chair conformation of the cycloheptane ring and planarity of the pyridine moiety are critical for binding to calcitonin gene-related peptide (CGRP) receptors. SAR studies show that bromine at position 3 enhances lipophilicity (logP = 2.8), improving blood-brain barrier penetration. Molecular docking (AutoDock Vina) reveals hydrophobic interactions with receptor residues (e.g., Tyr¹⁰⁹), while mutagenesis studies confirm the role of halogen bonding .

Methodological and Data Analysis Questions

Q. How are NMR spectral assignments resolved for closely spaced protons in the cycloheptane ring?

¹H NMR (400 MHz, CDCl₃) typically shows complex multiplet patterns for cycloheptane protons (δ 1.5–2.8 ppm). COSY and NOESY experiments map coupling networks, while ¹³C DEPT-135 distinguishes CH₂ (δ 20–30 ppm) and CH groups. For example, H7a/H7b protons exhibit geminal coupling (J = 12–14 Hz), confirmed by 2D NMR .

Q. What contradictions exist in crystallographic data interpretation, and how are they addressed?

Discrepancies in anisotropic displacement parameters (e.g., Ueq for Br = 0.08–0.12 Ų) may arise from disorder or thermal motion. SHELXL’s SIMU/DELU restraints stabilize refinement, while Hirshfeld surface analysis quantifies intermolecular interactions (e.g., C–H⋯Br contacts). Rmerge values < 0.03 ensure data quality .

Computational and Theoretical Questions

Q. How can DFT calculations predict regioselectivity in electrophilic substitution reactions?

B3LYP/6-311+G(d,p) calculations map electrostatic potential surfaces, identifying electron-rich sites. For 3-bromo derivatives, the pyridine nitrogen directs electrophiles to position 4 (Mulliken charge = −0.25 e). Transition state modeling (IRC) confirms activation barriers (ΔG‡ = 18–22 kcal/mol) for competing pathways .

Q. Tables

Table 1. Key Crystallographic Data for this compound Derivatives

ParameterValueSource
Space groupP1
a, b, c (Å)8.8509, 9.6364, 12.9090
C–Br bond length (Å)1.89–1.92
R-factor0.035

Table 2. Enantioselective Reduction of Related Ketones

Catalystee (%)Yield (%)Application
Ru-BINAP9285Rimegepant synthesis
CBS-oxazaborolidine8878Antiinflammatory agents

Q. Notes

  • All data are derived from peer-reviewed crystallographic, synthetic, and pharmacological studies.
  • For structural validation, cross-reference CIF files with the Cambridge Structural Database (CSD).

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